Chlorhydrate de flunarizine

Vue d'ensemble

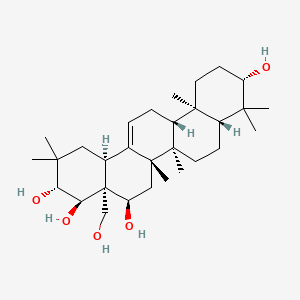

Description

Le dihydrochlorure de flunarizine est un bloqueur sélectif de l’entrée du calcium avec des propriétés de liaison à la calmoduline et une activité de blocage des récepteurs H1 de l’histamine. Il est principalement utilisé dans la prophylaxie de la migraine, les maladies vasculaires périphériques occlusives, le vertige d’origine centrale et périphérique, et comme adjuvant dans le traitement de l’épilepsie .

Applications De Recherche Scientifique

Le dihydrochlorure de flunarizine a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les bloqueurs des canaux calciques et leurs interactions avec divers récepteurs.

Biologie : Étudié pour ses effets sur l’homéostasie du calcium cellulaire et ses propriétés neuroprotectrices potentielles.

Médecine : Étudié de manière approfondie pour son efficacité dans la prévention des migraines, le traitement du vertige et comme traitement d’appoint de l’épilepsie.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les canaux calciques et les voies associées

Mécanisme D'action

Le dihydrochlorure de flunarizine exerce ses effets en inhibant l’afflux de calcium extracellulaire à travers les pores des membranes myocardiques et vasculaires. Cette inhibition réduit les niveaux de calcium intracellulaire, ce qui entraîne la relaxation des cellules musculaires lisses, la dilatation des artères coronaires et systémiques et la réduction de la résistance périphérique. De plus, la flunarizine se lie à la calmoduline et bloque les récepteurs H1 de l’histamine, contribuant ainsi à ses effets thérapeutiques .

Analyse Biochimique

Biochemical Properties

Flunarizine hydrochloride plays a significant role in biochemical reactions by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the channel, which decreases intracellular calcium levels. The reduction in intracellular calcium inhibits the contractile processes of smooth muscle cells, leading to the dilation of coronary and systemic arteries . Flunarizine hydrochloride interacts with calmodulin, a calcium-binding messenger protein, and histamine H1 receptors, blocking their activity .

Cellular Effects

Flunarizine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking calcium entry, flunarizine hydrochloride reduces the contractility of smooth muscle cells, leading to vasodilation and increased oxygen delivery to tissues . This compound also affects neuronal cells by stabilizing their membranes and reducing excitability, which is beneficial in conditions like epilepsy and migraine .

Molecular Mechanism

The mechanism of action of flunarizine hydrochloride involves its binding interactions with calcium channels, calmodulin, and histamine H1 receptors. By inhibiting the influx of extracellular calcium, flunarizine hydrochloride reduces intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells . This compound also binds to calmodulin, preventing its interaction with calcium and thereby modulating various calcium-dependent cellular processes . Additionally, flunarizine hydrochloride blocks histamine H1 receptors, reducing their activity and contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flunarizine hydrochloride change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that flunarizine hydrochloride maintains its stability under controlled conditions, but its efficacy may decrease over extended periods . Long-term exposure to flunarizine hydrochloride has been observed to result in sustained vasodilation and reduced neuronal excitability, which are beneficial for conditions like migraine and epilepsy .

Dosage Effects in Animal Models

The effects of flunarizine hydrochloride vary with different dosages in animal models. At lower doses, flunarizine hydrochloride effectively reduces calcium influx and induces vasodilation without significant adverse effects . At higher doses, this compound may cause toxic effects, including excessive vasodilation, hypotension, and potential neurotoxicity . Threshold effects have been observed, where the therapeutic benefits of flunarizine hydrochloride are maximized at specific dosage ranges .

Metabolic Pathways

Flunarizine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate calcium homeostasis and cellular signaling. This compound affects metabolic flux by modulating the activity of calcium-dependent enzymes and altering metabolite levels . Flunarizine hydrochloride’s interaction with calmodulin and histamine H1 receptors also influences metabolic pathways related to smooth muscle contraction and neuronal excitability .

Transport and Distribution

Flunarizine hydrochloride is transported and distributed within cells and tissues through specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with calcium channels, calmodulin, and histamine H1 receptors . Flunarizine hydrochloride’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach target cells to exert its calcium-blocking and vasodilatory actions .

Subcellular Localization

The subcellular localization of flunarizine hydrochloride is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Flunarizine hydrochloride’s localization within smooth muscle cells and neuronal cells allows it to effectively inhibit calcium influx and modulate cellular processes . The precise subcellular distribution of flunarizine hydrochloride is critical for its therapeutic efficacy in conditions like migraine and epilepsy .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le dihydrochlorure de flunarizine est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 1-benzyl-4-pipéridone avec le chlorure de 4-fluorobenzyl pour former la 1-(4-fluorobenzyl)-4-pipéridone. Cet intermédiaire est ensuite mis à réagir avec le chlorure de cinnamyle en présence d’une base pour donner la flunarizine. L’étape finale consiste à convertir la flunarizine en sa forme de sel dihydrochlorure par traitement avec de l’acide chlorhydrique .

Méthodes de production industrielle

La production industrielle de dihydrochlorure de flunarizine implique généralement une synthèse à grande échelle utilisant la voie de synthèse susmentionnée. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle strict des conditions de réaction telles que la température, la pression et le pH afin d’assurer la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure de flunarizine subit diverses réactions chimiques, notamment :

Oxydation : La flunarizine peut être oxydée pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la flunarizine en ses formes réduites.

Substitution : La flunarizine peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pipérazine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés de flunarizine réduits et les composés pipérazine substitués .

Comparaison Avec Des Composés Similaires

Composés similaires

Vérapaamil : Un autre bloqueur des canaux calciques utilisé pour des indications similaires, mais avec une structure chimique et un mécanisme différents.

Diltiazem : Un bloqueur des canaux calciques ayant un spectre plus large d’applications cardiovasculaires.

Unicité

Le dihydrochlorure de flunarizine est unique en raison de sa combinaison d’activités de blocage des canaux calciques, de liaison à la calmoduline et de blocage des récepteurs H1 de l’histamine. Ce mécanisme multiforme le rend particulièrement efficace dans la prophylaxie des migraines et le traitement du vertige, ce qui le distingue des autres bloqueurs des canaux calciques .

Propriétés

Numéro CAS |

30484-77-6 |

|---|---|

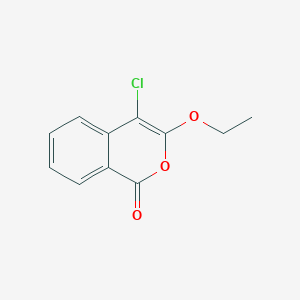

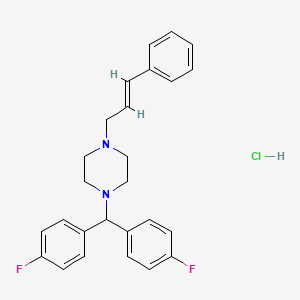

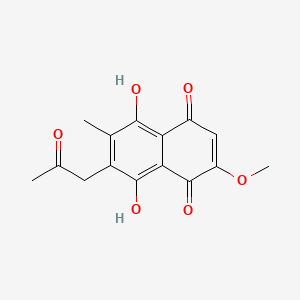

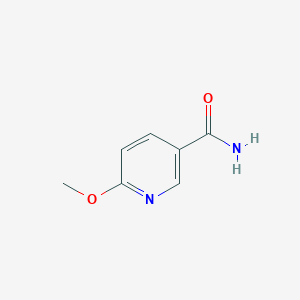

Formule moléculaire |

C26H27ClF2N2 |

Poids moléculaire |

441.0 g/mol |

Nom IUPAC |

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |

InChI |

InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4+; |

Clé InChI |

NFKPPSNTQMFDIW-KQGICBIGSA-N |

SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

SMILES isomérique |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

SMILES canonique |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

30484-77-6 27064-95-5 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

52468-60-7 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dihydrochloride, Flunarizine Flunarizin Flunarizine Flunarizine Dihydrochloride Flunarizine Hydrochloride Hydrochloride, Flunarizine R 14950 R-14950 R14950 Sibelium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of flunarizine hydrochloride?

A1: Flunarizine hydrochloride is a selective calcium channel blocker. [] It primarily acts by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels. [] This action reduces neuronal excitability and prevents the cascade of events leading to various neurological conditions.

Q2: How does flunarizine hydrochloride affect brain injury following intracerebral hemorrhage?

A2: Research suggests that flunarizine hydrochloride exerts protective effects against brain injury following intracerebral hemorrhage (ICH) in rats. [] These effects are linked to a reduction in hematoma volume, improved blood-brain barrier integrity, and decreased brain water content. [] Additionally, flunarizine hydrochloride was observed to decrease cell apoptosis, potentially through the activation of the PI3K/AKT pathway and increased expression of neuroprotective factors like GDNF and NGB. []

Q3: Does flunarizine hydrochloride impact the nitric oxide system in migraine models?

A3: Studies indicate that flunarizine hydrochloride might play a role in modulating the nitric oxide (NO) system in migraine models. One study found that gastrodin, in combination with flunarizine hydrochloride, decreased NO levels in a rat model of abnormal vasomotor activity induced by dopamine and nitroglycerin. [] This suggests a potential interaction between flunarizine hydrochloride and the NO system, which warrants further investigation.

Q4: What is the molecular formula and weight of flunarizine hydrochloride?

A4: The molecular formula of flunarizine hydrochloride is C26H26F2N2 • HCl, and its molecular weight is 459.0 g/mol.

Q5: Does food affect the pharmacokinetics of flunarizine hydrochloride?

A5: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of flunarizine hydrochloride. A study showed that high-fat meals delayed the time to reach maximum concentration (Tmax) by approximately 3.5 hours and increased drug exposure by nearly 50%. [] This highlights the importance of considering food intake when administering flunarizine hydrochloride to optimize its therapeutic efficacy.

Q6: Has flunarizine hydrochloride demonstrated efficacy in animal models of migraine?

A6: Yes, research suggests that flunarizine hydrochloride shows efficacy in animal models of migraine. Studies using nitroglycerin-induced migraine models in rats observed a reduction in behavioral manifestations associated with migraine after flunarizine hydrochloride administration. [, ] This finding supports the use of flunarizine hydrochloride as a prophylactic treatment for migraine.

Q7: Are there any strategies to enhance the delivery of flunarizine hydrochloride to the brain?

A7: Due to the low oral bioavailability of flunarizine hydrochloride, researchers are exploring alternative drug delivery approaches. One study investigated the potential of solid lipid nanoparticles (SLNs) for brain targeting. [] Results showed promising in vitro and ex vivo drug release profiles, suggesting that SLNs could enhance drug diffusion and potentially improve bioavailability for migraine prophylaxis. []

Q8: Which analytical techniques are commonly employed for the quantification of flunarizine hydrochloride?

A8: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used for quantifying flunarizine hydrochloride in different matrices. Fluorescence detection (FLD) [, , , , , ] is frequently used due to the fluorescent properties of the compound. Additionally, mass spectrometry (MS) [] is employed for enhanced sensitivity and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)